molecular formula C16H19NO4S B2413187 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-44-7

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2413187
CAS No.: 1351588-44-7
M. Wt: 321.39
InChI Key: SKHDBBWGSIFISE-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.39. The purity is usually 95%.
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Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its cytotoxic effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Dihydrobenzo[b][1,4]dioxin moiety: This part of the molecule contributes to its aromatic properties and potential interactions with biological targets.
  • 1-Oxa-4-thia-8-azaspiro[4.5]decan : This spirocyclic structure may enhance the compound's binding affinity to various biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa150Induction of apoptosis
BICR18120Cell cycle arrest
U87200Inhibition of proliferation
EUFA30 (normal)>300Selectivity for cancer cells

The compound exhibited a concentration-dependent cytotoxic effect across the tested cancer cell lines, with lower IC50 values indicating higher potency against malignant cells compared to normal cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase early and late apoptotic cell populations in treated HeLa cells, suggesting activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : In BICR18 cells, treatment led to significant cell cycle arrest at the G2/M phase, indicating disruption of normal cell cycle progression .
  • Selective Targeting : The observed selectivity for cancerous over normal cells highlights its potential as a therapeutic agent with reduced toxicity .

Case Studies

A relevant case study involved the administration of the compound in a xenograft model using U87 glioblastoma cells. Treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential for in vivo applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c18-15(14-11-19-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)20-9-10-22-16/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHDBBWGSIFISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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